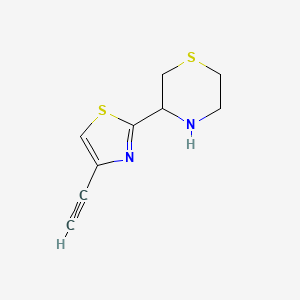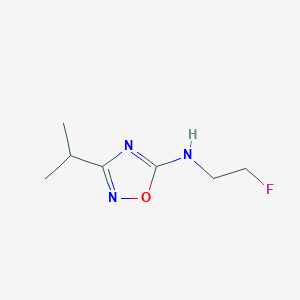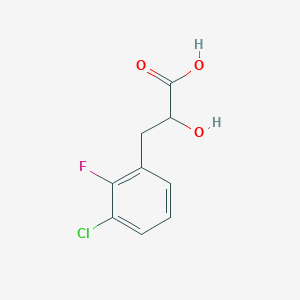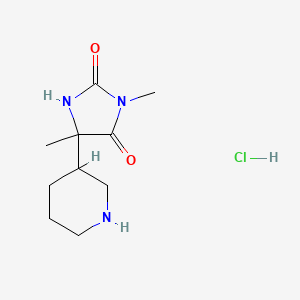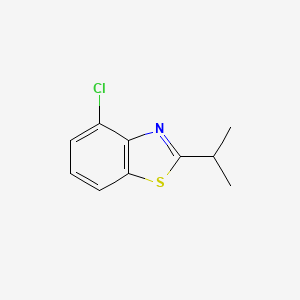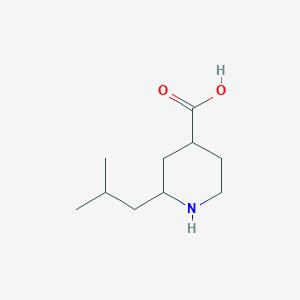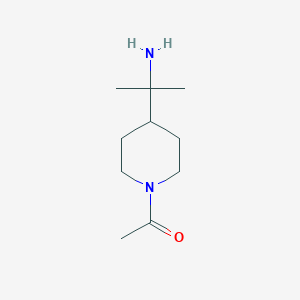![molecular formula C9H13N B13325688 1-Ethynyl-5-azaspiro[2.5]octane](/img/structure/B13325688.png)
1-Ethynyl-5-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-5-azaspiro[25]octane is a unique organic compound characterized by its spirocyclic structure, which includes an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-5-azaspiro[2.5]octane typically involves the annulation of a cyclopentane ring with an azaspiro ring system. One common approach is the reaction of cyclohexanone with ammonia and sodium hypochlorite, which leads to the formation of the azaspiro ring . This method is advantageous due to its efficiency and the use of readily available starting materials.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous-flow synthesis. This method involves the use of a microreaction system that allows for precise control of reaction conditions, such as temperature and reaction time . This approach enhances the efficiency and safety of the production process, making it a viable option for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-5-azaspiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ethynyl and azaspiro functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Ethynyl-5-azaspiro[2.5]octane has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-5-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-2-azaspiro[2.5]octane: This compound is similar in structure but contains an oxygen atom in place of the ethynyl group.
2-Azaspiro[3.4]octane: Another related compound with a different ring size and substitution pattern.
Uniqueness
1-Ethynyl-5-azaspiro[2.5]octane is unique due to its ethynyl group, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for a broader range of chemical transformations and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. The development of efficient synthetic methods and a deeper understanding of its mechanism of action will further enhance its applications and impact.
Properties
Molecular Formula |
C9H13N |
|---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2-ethynyl-5-azaspiro[2.5]octane |
InChI |
InChI=1S/C9H13N/c1-2-8-6-9(8)4-3-5-10-7-9/h1,8,10H,3-7H2 |
InChI Key |
FHHJWQJCIBOCPO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC12CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


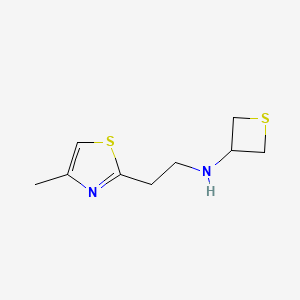
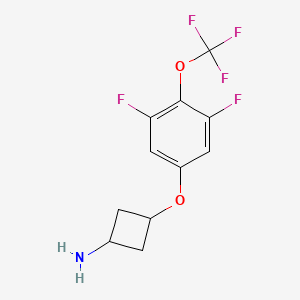

![tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13325635.png)

![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)
![4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325641.png)
